molecular formula C14H13NO2 B105079 N-Benzyl-3-hydroxy-benzamide CAS No. 15789-02-3

N-Benzyl-3-hydroxy-benzamide

Cat. No. B105079
CAS RN: 15789-02-3
M. Wt: 227.26 g/mol
InChI Key: CMTKGWDQXAODLW-UHFFFAOYSA-N
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Description

N-Benzyl-3-hydroxy-benzamide is a compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The hydroxy group in the 3-position and the benzyl group attached to the nitrogen of the amide function are structural features that can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For instance, N-(3-hydroxyphenyl) benzamide was synthesized by the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, other related benzamide compounds have been synthesized using various starting materials and conditions, such as the reaction of salicylic acid with amines , or the reaction of carboxylic acids with thionyl chloride followed by amine coupling . These methods highlight the versatility of amide bond formation in creating a wide array of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, the structure of a novel benzamide was analyzed using X-ray diffraction, indicating crystallization in a triclinic system . Another study reported the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which crystallized in the monoclinic space group . These studies demonstrate the importance of molecular structure analysis in understanding the conformation and potential intermolecular interactions of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amide bond itself is a site for reactions such as hydrolysis, while the aromatic ring can participate in electrophilic substitution reactions. The hydroxy group can be involved in reactions such as O-alkylation, as seen in the synthesis of 3-O-derivatives of N-(3-hydroxyphenyl)benzamide . Additionally, the presence of substituents on the benzamide ring can influence the reactivity and the types of chemical transformations that the molecule can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of a hydroxy group can increase the polarity and hydrogen bonding capability of the molecule, affecting its solubility and melting point. The crystalline form, lattice constants, and space group of a molecule can be determined through X-ray diffraction studies, providing insight into the solid-state properties of the compound . Spectroscopic techniques such as IR and NMR are used to identify characteristic functional groups and to confirm the identity of synthesized benzamide derivatives .

Scientific Research Applications

Benzamide Derivatives in Supramolecular Chemistry and Biomedical Applications

Benzamide derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have garnered attention for their simple structure and significant role in supramolecular chemistry. BTAs, through their self-assembly behavior, have applications ranging from nanotechnology to polymer processing and biomedical fields. The self-assembly into nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding, highlights their potential in creating advanced materials. Furthermore, their multivalent nature has driven applications in the biomedical field, promising a future in commercial applications (Cantekin, de Greef, & Palmans, 2012).

Hydroxy-benzamides in Environmental and Biological Research

The environmental impact and biodegradation pathways of acetaminophen, a compound structurally related to hydroxy-benzamides, have been studied to understand its environmental persistence and toxicity. Research has revealed various by-products of acetaminophen degradation, offering insight into the biotoxicity and environmental risks associated with these compounds. This research underscores the importance of understanding the environmental behavior of hydroxy-benzamides and related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Significance in Organic Synthesis

Benzamide derivatives play a crucial role in organic synthesis, providing a framework for developing new synthetic methodologies. Studies focusing on the N-Ar axis in synthetic organic chemistry have explored the development of chemoselective N-acylation reagents and the exploration of chiral axes through acyclic imide-Ar bonds. This research not only advances the field of organic synthesis but also contributes to the development of novel compounds with potential applications in various industries (Kondo & Murakami, 2001).

Safety And Hazards

“N-Benzyl-3-hydroxy-benzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid dust formation, and ensure adequate ventilation .

Future Directions

While specific future directions for “N-Benzyl-3-hydroxy-benzamide” are not available, it is worth noting that reactivity studies of strong organic acids based on the replacement of one or both of the oxygens in benzoic acids with the trifluoromethanesulfonamide group have been reported . Novel derivatives of these types of acids were synthesized in good yields , indicating potential for further exploration and development in this area.

properties

IUPAC Name

N-benzyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKGWDQXAODLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368469
Record name N-Benzyl-3-hydroxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-hydroxy-benzamide

CAS RN

15789-02-3
Record name N-Benzyl-3-hydroxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-3-hydroxybenzamide
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